3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. Its unique structure allows for intricate studies across various fields, opening doors to groundbreaking discoveries and advancements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of sulfonamides and carbamates. One common method for synthesizing sulfonamides is through S-N coupling reactions, which can be performed under microwave irradiation for high yields and good functional group tolerance . The preparation of carbamates often involves the reaction of amines with chloroformates or isocyanates under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfonamide functional group and have been studied for their medicinal chemistry properties.
Sulfoximines: Another class of sulfur-containing compounds with potential biological activity and applications in drug development.
Uniqueness
3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate stands out due to its unique combination of a thiophene ring, sulfonamide group, and carbamate moiety. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
[3-[(5-methylthiophen-2-yl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-12-5-10-17(26-12)27(23,24)21-15-3-2-4-16(11-15)25-18(22)20-14-8-6-13(19)7-9-14/h5-10,15-16,21H,2-4,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKACFPRKAIWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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